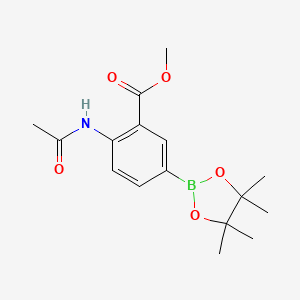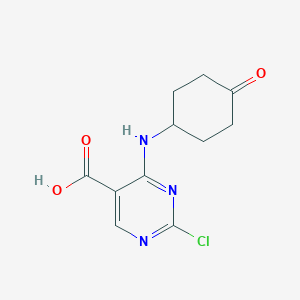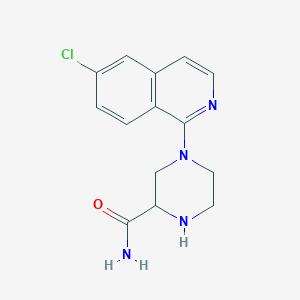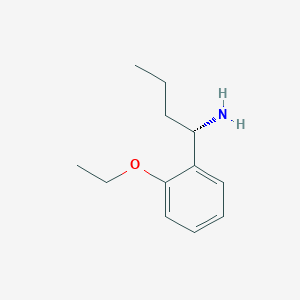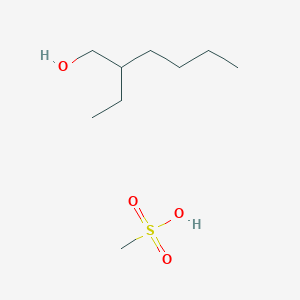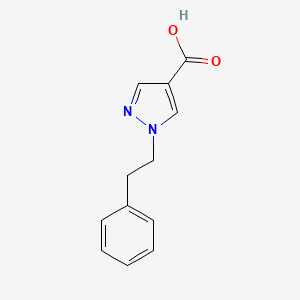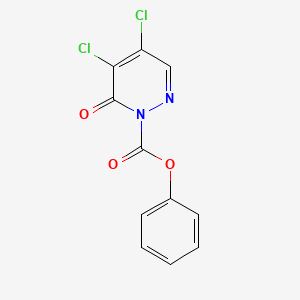
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate is an organic compound that features a maleimide group and a nitrophenyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate typically involves the reaction of maleimide derivatives with nitrophenyl carbonate. One common method involves the reaction of N-hydroxysuccinimide (NHS) ester of maleimide with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The nitrophenyl carbonate group can be displaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reducing agents like sodium borohydride.
Major Products
Nucleophilic substitution: The major products are the corresponding substituted maleimides.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The major products are the corresponding alcohol and carbon dioxide.
Aplicaciones Científicas De Investigación
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, through conjugation reactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate involves the formation of covalent bonds with nucleophiles. The maleimide group reacts with thiol groups to form stable thioether bonds, which is useful in bioconjugation applications. The nitrophenyl carbonate group can be displaced by nucleophiles, facilitating the attachment of various functional groups to the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile
Uniqueness
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate is unique due to the presence of both a maleimide group and a nitrophenyl carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in organic synthesis and bioconjugation .
Propiedades
Fórmula molecular |
C13H10N2O7 |
|---|---|
Peso molecular |
306.23 g/mol |
Nombre IUPAC |
2-(2,5-dioxopyrrol-1-yl)ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H10N2O7/c16-11-5-6-12(17)14(11)7-8-21-13(18)22-10-3-1-9(2-4-10)15(19)20/h1-6H,7-8H2 |
Clave InChI |
IUBLPUIFYHHZIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)
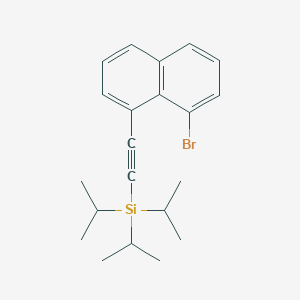
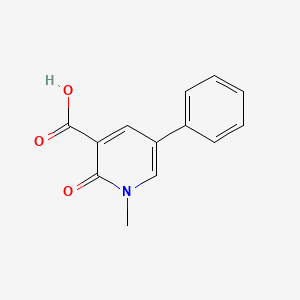
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)

